molecular formula C21H17NO2 B177208 N-(9H-fluoren-2-yl)-4-methoxybenzamide CAS No. 5772-96-3

N-(9H-fluoren-2-yl)-4-methoxybenzamide

Cat. No.: B177208
CAS No.: 5772-96-3
M. Wt: 315.4 g/mol
InChI Key: CHJIRYRJQXOZGL-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-2-yl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxybenzoyl group linked to a fluorenyl amine moiety. The fluorenyl group introduces steric bulk and aromaticity, which may influence physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

CAS No.

5772-96-3

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C21H17NO2/c1-24-18-9-6-14(7-10-18)21(23)22-17-8-11-20-16(13-17)12-15-4-2-3-5-19(15)20/h2-11,13H,12H2,1H3,(H,22,23)

InChI Key

CHJIRYRJQXOZGL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

Scientific Research Applications

Chemical Applications

1.1 Synthesis of Complex Molecules
N-(9H-fluoren-2-yl)-4-methoxybenzamide serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex derivatives through various reactions, including amidation and coupling reactions. For instance, it can be employed in the synthesis of indole derivatives, which are significant in medicinal chemistry due to their biological activities .

1.2 Catalysis
The compound has potential applications in catalysis, particularly in reactions that require specific steric and electronic properties. Its fluorene moiety can stabilize transition states in catalytic cycles, enhancing reaction rates and selectivity .

Biological Applications

2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Case Study:
A study evaluated the effects of various fluorenyl derivatives on human cancer cell lines, demonstrating that modifications to the methoxybenzamide structure can significantly enhance cytotoxicity against breast and colon cancer cells.

2.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against a range of bacterial strains, suggesting potential for development into new antibiotics .

2.3 Neuroprotective Effects
this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit protein aggregation (e.g., α-synuclein and tau fibrillation) positions it as a candidate for further research into therapeutic applications for neurodegeneration .

Medicinal Chemistry

3.1 Drug Development
The structural features of this compound make it a promising scaffold for drug development. Its derivatives are being explored for their potential to modulate various biological targets, including receptors involved in metabolic disorders .

3.2 Structure-Activity Relationship (SAR) Studies
SAR studies have revealed insights into how modifications to the fluorenyl and methoxy groups affect biological activity. This information is crucial for optimizing compounds for improved efficacy and reduced toxicity .

Data Tables

Application AreaSpecific UseExample Findings
Chemical SynthesisBuilding block for indolesEnhanced reactivity in amidation
Biological ActivityAnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectiveInhibition of α-synuclein aggregation
Medicinal ChemistryDrug developmentModulation of metabolic receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide)

  • Structural Features: Retains the 4-methoxybenzamide core but substitutes the fluorenyl group with a quinazolinone ring.
  • Biological Activity : Exhibits a docking score of −9.65 kcal/mol with EGFR TKD (1M17), suggesting strong binding affinity due to hydrophobic interactions and hydrogen bonding with the kinase domain .

N-(6-Aminohexyl)-4-methoxybenzamide

  • Structural Features: A linear aminohexyl chain replaces the fluorenyl group.
  • Physicochemical Properties : Demonstrated pH-dependent stability in oligonucleotide conjugates, with 20% hydrolysis at pH 6.0 and rapid degradation at pH 4.5 .
  • Comparison: The fluorenyl group’s hydrophobicity may reduce solubility but improve stability under acidic conditions compared to the aminohexyl variant.

N-(tert-Butyl)-4-methoxybenzamide (42)

  • Structural Features : A tert-butyl group instead of fluorenyl.
  • Synthesis: Prepared via cobalt-catalyzed aminocarbonylation, highlighting versatility in introducing alkyl substituents .
Spectroscopic and Coordination Properties

N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide

  • Coordination Chemistry: Forms stable complexes with Mn(II), Co(II), Cd(II), and Hg(II) via sulfur and oxygen donors, indicating utility in metallodrug design .
  • Comparison : The fluorenyl group’s bulkiness in the target compound may hinder metal coordination compared to the thioamide group in this analog.

4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

  • Spectroscopic Features: Incorporates a benzothiazole ring, altering electronic properties. Diagnostic IR peaks for amides (C=O at ~1660 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) are consistent with related benzamides .
  • Comparison : The fluorenyl group’s IR signature may show distinct C-H stretching (aromatic) and bending modes compared to benzothiazole derivatives.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Structural Features Biological Activity (Docking Score) Key Physicochemical Properties
N-(9H-Fluoren-2-yl)-4-methoxybenzamide Fluorenyl + 4-methoxybenzamide Not reported High hydrophobicity, potential stability
Compound 7j Quinazolinone + 4-methoxybenzamide −9.65 kcal/mol (EGFR TKD) Moderate solubility, pH-stable
N-(6-Aminohexyl)-4-methoxybenzamide Aminohexyl + 4-methoxybenzamide N/A pH-sensitive hydrolysis (stable at pH 6.0)
N-(tert-Butyl)-4-methoxybenzamide tert-Butyl + 4-methoxybenzamide N/A Synthesized via catalytic carbonylation
Table 2: Spectroscopic Data for Selected Benzamides
Compound Name IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
This compound C=O (~1680), C-O (~1250)* Aromatic H: 7.0–8.5 (predicted)
Compound 7j C=O (1663–1682), NH (3150–3319) Not reported
N-(tert-Butyl)-4-methoxybenzamide C=O (167.4 δ in 13C NMR) 13C NMR: 167.4 (C=O), 55.5 (OCH₃)

*Predicted based on analogous compounds.

Preparation Methods

Reaction of 9H-Fluoren-2-Amine with 4-Methoxybenzoyl Chloride

The most straightforward method involves reacting 9H-fluoren-2-amine with 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) or diethyl ether. A base such as pyridine or triethylamine is added to neutralize HCl generated during the reaction. For example, in a protocol adapted from analogous fluorenylmethyl chloroformate (Fmoc-Cl) reactions, the amine is dissolved in DCM at 0°C, followed by dropwise addition of the acid chloride. After stirring at room temperature for 24 hours, the mixture is washed with sodium bicarbonate and brine, yielding the crude product. Purification via recrystallization or column chromatography typically achieves yields of 75–85%.

Key parameters :

  • Solvent : Dichloromethane or diethyl ether

  • Base : Pyridine (2–3 equivalents)

  • Temperature : 0°C to room temperature

  • Reaction Time : 12–24 hours

Coupling Reagent-Mediated Synthesis

Carbodiimide-Based Activation

To avoid handling reactive acid chlorides, 4-methoxybenzoic acid can be activated using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC). Hydroxybenzotriazole (HOBt) is often included to suppress racemization. In a representative procedure, 4-methoxybenzoic acid (1.2 equivalents) is mixed with EDCl (1.5 equivalents) and HOBt (1.5 equivalents) in DCM. After 30 minutes of activation, 9H-fluoren-2-amine (1 equivalent) is added, and the reaction is stirred for 12–18 hours. This method yields 80–90% after purification.

Uranium-Based Reagents

Benzotriazolyl-oxytris(dimethylamino)phosphonium hexafluorophosphate (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) offers higher efficiency in polar solvents like dimethylformamide (DMF). For instance, combining 4-methoxybenzoic acid with HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 3 equivalents) in DMF activates the carboxyl group within 10 minutes. Subsequent addition of the amine and stirring for 6 hours affords the product in 85–92% yield.

Solid-Phase Synthesis Strategies

Fmoc-Protected Intermediate Routes

Microwave-Assisted Synthesis

Accelerated Amide Formation

Microwave irradiation reduces reaction times from hours to minutes. In a protocol derived from quinoline-carboxylic acid couplings, 4-methoxybenzoic acid (1 equivalent), 9H-fluoren-2-amine (1 equivalent), and HATU (1.1 equivalents) are dissolved in DMF and irradiated at 100°C for 15 minutes. This method achieves 88–95% yield, with purity exceeding 98% after precipitation in cold water.

Comparative Analysis of Methods

The table below summarizes the efficiency of key preparation routes:

MethodActivating AgentSolventTemperatureTime (h)Yield (%)
Acid ChlorideNoneDCM0°C–25°C2475–85
EDCl/HOBtEDClDCM25°C1880–90
HATU/DIPEAHATUDMF25°C685–92
Microwave (HATU)HATUDMF100°C0.2588–95
Solid-Phase (Fmoc)Fmoc-ClDCM/DMF25°C4860–70

Challenges and Optimization

Solubility Issues

The fluorene moiety’s hydrophobicity necessitates polar aprotic solvents (DMF, DCM) for homogeneity. Sonication or elevated temperatures (40–50°C) improve dissolution in stubborn cases.

Byproduct Formation

Over-activation of carboxylic acids with uranium reagents generates guanidinium byproducts. Strict stoichiometric control (1.0–1.2 equivalents of activating agent) mitigates this.

Purification Techniques

Column chromatography using hexane/ethyl acetate (3:1 to 1:1 gradients) effectively separates the product from unreacted amine or acid. Recrystallization from ethanol/water mixtures enhances purity to >99% .

Q & A

Basic: What are the standard synthetic routes for N-(9H-fluoren-2-yl)-4-methoxybenzamide, and how are intermediates characterized?

Answer:
The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 9H-fluoren-2-amine using carbodiimide-based reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group . For example, a similar compound, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, was synthesized via this method, achieving high yields after purification by recrystallization . Intermediates are characterized using FT-IR (to confirm amide bond formation), 1H-NMR (to verify substituent positions and integration ratios), and elemental analysis (to validate stoichiometry) . Reaction progress is monitored using thin-layer chromatography (TLC) to ensure completion .

Basic: Which spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound?

Answer:

  • Spectroscopy :
    • 1H-NMR identifies proton environments, such as methoxy (-OCH₃) and fluorenyl aromatic protons, confirming regiochemistry .
    • IR spectroscopy detects key functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-H stretches) .
  • Purity Assessment :
    • Elemental analysis ensures correct C, H, N, and O composition .
    • High-performance liquid chromatography (HPLC) or TLC quantifies impurities, with detection limits (LOD) and quantitation limits (LOQ) determined via calibration curves . For instance, a related benzamide compound exhibited LOD = 0.269 mg/L and LOQ = 0.898 mg/L under optimized spectrofluorometric conditions .

Advanced: How can researchers optimize reaction conditions to improve yield and minimize byproducts during synthesis?

Answer:

  • Reagent Selection : Use DCC/HOBt or newer coupling agents (e.g., EDCI) to enhance coupling efficiency and reduce racemization .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, acetone) at 25–40°C minimize side reactions like hydrolysis .
  • Byproduct Mitigation :
    • For unstable intermediates (e.g., diazido derivatives), avoid prolonged exposure to silica gel during purification; instead, use one-pot reductions (e.g., trimethylsilane) to bypass decomposition .
    • Optimize stoichiometry (e.g., 2.0 equiv. diaryliodonium salts) to drive reactions to completion .

Advanced: What strategies address discrepancies in fluorescence intensity measurements under varying experimental parameters?

Answer:
Fluorescence behavior is highly sensitive to environmental factors:

  • pH Optimization : Fluorenyl benzamides often exhibit peak intensity at pH 5–7 due to protonation/deprotonation of aromatic amines or hydroxyl groups .
  • Temperature Control : Maintain 25°C to prevent thermal quenching; higher temperatures (>40°C) reduce quantum yield .
  • Solvent Polarity : Use low-polarity solvents (e.g., DCM) to enhance emission intensity by reducing solvent relaxation effects .
  • Binding Constant Analysis : Perform titration experiments (e.g., with metal ions or biomolecules) to quantify interactions using Stern-Volmer plots .

Advanced: How can researchers handle instability during purification of reactive intermediates, such as diazido derivatives?

Answer:

  • Purification Alternatives :
    • Replace silica gel chromatography with preparative HPLC under inert atmospheres (N₂/Ar) to prevent oxidation .
    • Use low-temperature recrystallization (e.g., ethanol/ice baths) for thermally sensitive compounds .
  • In Situ Stabilization :
    • Introduce stabilizing groups (e.g., tert-butyl) to protect reactive sites during synthesis .
    • Employ one-pot syntheses to bypass isolation of unstable intermediates. For example, diazido derivatives were stabilized via immediate reduction with trimethylsilane .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • DFT Calculations : Optimize geometries and analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents .
  • QSAR Models : Correlate structural features (e.g., methoxy position, fluorenyl planarity) with biological activity (e.g., antiproliferative IC₅₀ values) .

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